9-Chloro-9-phenyl-9-silafluorene

Catalog No.
S13649564
CAS No.
M.F
C18H13ClSi
M. Wt
292.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-9-phenyl-9-silafluorene

Product Name

9-Chloro-9-phenyl-9-silafluorene

IUPAC Name

5-chloro-5-phenylbenzo[b][1]benzosilole

Molecular Formula

C18H13ClSi

Molecular Weight

292.8 g/mol

InChI

InChI=1S/C18H13ClSi/c19-20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H

InChI Key

UDKRECYPYHTVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)Cl

9-Chloro-9-phenyl-9-silafluorene is a member of the silafluorene family, which are organosilicon compounds characterized by the incorporation of silicon into a fluorene structure. The compound features a phenyl group and a chlorine atom at the 9-position of the fluorene framework, resulting in unique electronic and steric properties. Silafluorenes are noted for their potential applications in organic electronics, photonics, and as precursors for further chemical modifications due to their reactive silicon center.

The reactivity of 9-chloro-9-phenyl-9-silafluorene can be attributed to the presence of both the silicon atom and the chlorine substituent. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, where the silicon atom acts as a reactive site for coupling with aryl or vinyl halides.
  • Insertion Reactions: The compound can undergo insertion reactions with alkynes or carbenes, leading to the formation of more complex silacyclic structures .

Several synthetic routes have been developed for 9-chloro-9-phenyl-9-silafluorene:

  • Palladium-Catalyzed Cross-Coupling: This method involves reacting diphenylsilane with chlorinated fluorene derivatives in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation.
  • Direct Halogenation: Chlorination of 9-phenyl-9-silafluorene using chlorine gas or other chlorinating agents can yield 9-chloro-9-phenyl-9-silafluorene directly.
  • Transmetalation Reactions: Utilizing metal halides in transmetalation processes can also lead to the formation of this compound from suitable precursors .

The unique properties of 9-chloro-9-phenyl-9-silafluorene make it suitable for various applications:

  • Organic Electronics: Its electronic properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Photonic Devices: The compound's photophysical characteristics allow its use in photonic applications, including sensors and light-emitting materials.
  • Building Blocks for Synthesis: Due to its reactive chlorine atom, it serves as a versatile building block for synthesizing more complex organosilicon compounds .

Interaction studies involving 9-chloro-9-phenyl-9-silafluorene primarily focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound can be modified or functionalized for specific applications. For example, nucleophilic attack on the chlorine atom has been explored to create derivatives with enhanced solubility or altered electronic properties.

Several compounds share structural similarities with 9-chloro-9-phenyl-9-silafluorene, including:

Compound NameStructure CharacteristicsUnique Features
9-Hydroxy-9-silafluoreneHydroxyl group at the 9-positionDisplays different solubility and reactivity due to hydroxyl functionality.
9-Bromo-9-silafluoreneBromine substituent at the 9-positionMore reactive than its chloro counterpart, facilitating different coupling reactions.
9-Methyl-9-silafluoreneMethyl group at the 9-positionAlters electronic properties and sterics compared to phenyl substitution.
1,2-Dichloro-1,2-diphenylsilaneDichlorinated silane structureExhibits distinct reactivity patterns due to multiple halogen substituents.

The uniqueness of 9-chloro-9-phenyl-9-silafluorene lies in its combination of electronic properties from both silicon and chlorine functionalities, making it particularly useful in targeted synthetic applications within organic electronics and materials science .

Exact Mass

292.0475046 g/mol

Monoisotopic Mass

292.0475046 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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